Cupric fluoride
Description
Cupric fluoride (CuF₂) is an inorganic compound with the chemical formula CuF₂. It exists as a white or green crystalline solid and is hygroscopic, readily absorbing moisture from the environment . The compound adopts a rutile-type crystal structure, similar to other metal difluorides (e.g., MgF₂, ZnF₂). Its molar mass is 101.5 g/mol (anhydrous form) and 137.5 g/mol (dihydrate) . Key applications of CuF₂ include its use in lithium-based battery systems and dental adhesives, where its redox properties and ionic behavior are leveraged .
Properties
CAS No. |
7789-19-7 |
|---|---|
Molecular Formula |
CuF2 |
Molecular Weight |
101.54 g/mol |
IUPAC Name |
copper;difluoride |
InChI |
InChI=1S/Cu.2FH/h;2*1H/q+2;;/p-2 |
InChI Key |
GWFAVIIMQDUCRA-UHFFFAOYSA-L |
SMILES |
F[Cu]F |
Canonical SMILES |
[F-].[F-].[Cu+2] |
Other CAS No. |
7789-19-7 |
Origin of Product |
United States |
Preparation Methods
Cupric fluoride can be synthesized through several methods:
Neutralization Method: This involves the neutralization of copper(II) hydroxide or copper(II) carbonate with hydrofluoric acid.
Direct Fluorination: Copper can be directly fluorinated by reacting it with fluorine gas at high temperatures.
Industrial Production: Industrially, this compound is often produced by the reaction of copper oxide or copper carbonate with hydrofluoric acid, resulting in the formation of this compound and water as by-products.
Chemical Reactions Analysis
Thermal Decomposition
CuF₂ undergoes thermal breakdown at elevated temperatures:
Decomposition to Copper(I) Fluoride
Above 950°C, CuF₂ loses fluorine:
Further heating at 1,200°C in HF atmosphere yields metallic copper:
.
| Temperature Range | Reaction Pathway | Products |
|---|---|---|
| 950–1,200°C | CuF, F₂ gas | |
| >1,200°C (in HF) | CuF₂, metallic Cu |
Fluorination of Aromatic Compounds
CuF₂ serves as a fluorinating agent in organic synthesis:
Fluoroaromatic Synthesis
At 450°C in an oxygen-rich environment, CuF₂ fluorinates aromatic hydrocarbons (e.g., benzene):
The reaction regenerates CuF₂ via oxidation:
This method avoids toxic byproducts like ammonium fluoride .
Aryl Iodide Fluorination
CuF₂ mediates fluorination of aryl iodides using a cationic copper reagent (e.g., (MeCN)₄CuBF₄) and AgF:
Key observations:
-
Reactions proceed via high-valent copper(III) intermediates .
-
Excess AgF inhibits yields due to unproductive redox side reactions .
| Substrate | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Benzene | 450°C, O₂ atmosphere | 60–75 | High |
| 4-Butyl-1-iodobenzene | (tBuCN)₂CuOTf, AgF, 110°C | 82 | >95% para |
Complex Ion Formation
In fluoride-rich environments, CuF₂ forms stable anionic complexes:
These complexes are critical in electrochemical applications, such as high-energy batteries .
Hydrolysis and Stability
CuF₂ hydrolyzes slowly in water, forming basic fluoride species:
In hot water, decomposition accelerates, producing oxyfluoride:
.
Scientific Research Applications
Cupric fluoride has a wide range of applications in scientific research:
Biology and Medicine: This compound is studied for its potential use in dental materials and its effects on polymerization processes.
Industry: It is employed in the production of fluorocarbons, which are used in refrigeration and air conditioning systems.
Battery Manufacturing: This compound is being researched as a potential cathode material for lithium-ion batteries due to its high energy density.
Mechanism of Action
The mechanism by which cupric fluoride exerts its effects is primarily through its strong oxidizing properties. It can catalyze the decomposition of nitric oxides in emission control systems . In biological systems, it interacts with various molecular targets, influencing polymerization processes and adhesion properties .
Comparison with Similar Compounds
Cupric Fluoride vs. Cupric Chloride (CuCl₂)
Structural and Functional Differences :
- Chemical Composition : CuF₂ contains fluoride ions (F⁻), whereas CuCl₂ contains chloride ions (Cl⁻). This difference significantly impacts their reactivity and applications.
- Oxidizing Properties : CuCl₂ is a stable oxidizing agent used in industrial processes, such as chlorine gas production from hydrochloric acid . In contrast, CuF₂’s hygroscopic nature limits its use in moisture-sensitive environments but makes it suitable for specialized electrochemical applications .
- Applications :
Research Findings :
This compound vs. Ferric Fluoride (FeF₃)
Structural and Electrochemical Contrasts :
This compound vs. Calcium Fluoride (CaF₂)
Detection Methods :
This compound vs. Cobaltic Fluoride (CoF₃)
Battery Performance :
- Both CuF₂ and CoF₃ are studied in lithium-based battery systems. CuF₂ achieves 72% utilization in cathodes, with discharge endpoints at 1.5 V polarization . CoF₃’s performance metrics are less documented in the provided evidence, but its higher oxidation state (Co³⁺) may offer distinct redox advantages.
Conductivity and Energy Output :
- CuF₂-based electrolytes exhibit specific conductivities of 0.0134 Ω⁻¹cm⁻¹ (NaPF₆ in propylene carbonate), enabling energy outputs of 24 Wh per pound of electrode-electrolyte systems .
Data Tables
Table 1. Comparative Properties of this compound and Similar Compounds
| Compound | Formula | Molar Mass (g/mol) | Crystal Structure | Key Applications | Notable Limitations |
|---|---|---|---|---|---|
| This compound | CuF₂ | 101.5 (anhydrous) | Rutile | Batteries, Dental Adhesives | Hygroscopic, Tooth discoloration |
| Cupric Chloride | CuCl₂ | 134.45 | Layered | Chemical Oxidation, Dental | Less reactive in redox reactions |
| Ferric Fluoride | FeF₃ | 112.84 | Hexagonal | Dental Adhesives | Limited battery data |
| Calcium Fluoride | CaF₂ | 78.07 | Fluorite | Metallurgy, Optics | Insoluble in water |
Table 2. Performance in Lithium Battery Systems
| Compound | Utilization Rate | Energy Density (Wh/lb) | Electrolyte Conductivity (Ω⁻¹cm⁻¹) |
|---|---|---|---|
| This compound | 72% | 128 (electrodes) | 0.0134 (NaPF₆ in PC) |
| Cobaltic Fluoride | Not specified | Not available | Not available |
Biological Activity
Cupric fluoride (CuF₂) is an inorganic compound with notable biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by its white, ionic crystalline structure, which exhibits a distorted rutile-type crystal formation. The coordination of copper ions involves four neighboring fluoride ions, leading to a unique distorted octahedral geometry. This structural characteristic is significant as it influences the compound's biological interactions and reactivity.
Biological Activity Overview
The biological activity of CuF₂ can be categorized into several key areas:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria commonly associated with dental caries.
- Cytotoxicity : Studies have shown that CuF₂ can induce cytotoxic effects in cancer cell lines, making it a candidate for further research in cancer therapeutics.
- Urease Inhibition : CuF₂ has been identified as an effective inhibitor of urease, an enzyme linked to several bacterial infections.
Antimicrobial Properties
Recent studies have highlighted the effectiveness of CuF₂ against oral pathogens such as Streptococcus mutans and Staphylococcus aureus. A laboratory study indicated that copper tetraamine fluoride exhibited antimicrobial effects against these common oral pathogens, suggesting potential applications in dental materials and treatments .
| Pathogen | Inhibition Concentration (μg/mL) |
|---|---|
| S. mutans | 250 |
| S. aureus | 200 |
Cytotoxicity Studies
Research focusing on the cytotoxic effects of CuF₂ has revealed its potential in cancer therapy. A notable study demonstrated that copper complexes containing fluorine exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin. The IC50 value for one complex was reported at 28.7 μM, significantly lower than that of cisplatin at 336.8 μM .
Case Study: HepG2 Cell Line
A specific study evaluated the cytotoxic effects of various copper complexes on HepG2 hepatocellular carcinoma cells:
| Complex | IC50 (μM) |
|---|---|
| Dichloro[(±)-trans-N,N'-bis-(4-trifluoromethylbenzyl)-cyclohexane-1,2-diamine]copper(II) | 28.7 |
| Cisplatin | 336.8 |
The results indicated that the copper complex not only surpassed cisplatin in effectiveness but also showed promising antimicrobial activity .
The biological activity of CuF₂ can be attributed to several mechanisms:
- DNA Interaction : The binding affinity of copper complexes to DNA plays a crucial role in inducing cytotoxicity. This interaction disrupts cellular processes and promotes apoptosis in cancer cells .
- Enzyme Inhibition : CuF₂ effectively inhibits urease activity, which is vital for the pathogenesis of certain bacterial infections. This inhibition can reduce bacterial virulence and enhance therapeutic outcomes .
Toxicity and Safety Considerations
While this compound exhibits beneficial biological activities, it is essential to consider its toxicity profile. Copper compounds can cause adverse effects such as skin irritation, respiratory issues, and gastrointestinal disturbances at high concentrations. Chronic exposure may lead to more severe health issues including liver damage and neurological effects .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing cupric fluoride in a laboratory setting?
Methodological Answer:
this compound is typically synthesized via direct fluorination of copper oxides or salts. A common approach involves reacting copper(II) oxide (CuO) with hydrogen fluoride (HF) at elevated temperatures (150–300°C) under controlled anhydrous conditions to avoid hydrolysis . For characterization:
- X-ray diffraction (XRD) confirms crystal structure and phase purity.
- Thermogravimetric analysis (TGA) monitors thermal stability and decomposition pathways.
- Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) verifies elemental composition and morphology.
- Infrared (IR) spectroscopy identifies vibrational modes of Cu-F bonds.
Ensure experimental details (e.g., reaction time, temperature, stoichiometry) are meticulously documented to ensure reproducibility .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., environmental or biological samples)?
Methodological Answer:
- Ion-selective electrode (ISE): Measures free fluoride ions after acid digestion of CuF₂. Calibrate with standard solutions and account for interfering ions (e.g., Al³⁺) using TISAB buffers .
- Inductively coupled plasma mass spectrometry (ICP-MS): Provides trace-level quantification of copper and fluorine. Use closed-vessel microwave digestion to prevent volatile fluoride loss .
- X-ray fluorescence (XRF): Non-destructive method for bulk Cu detection but less sensitive for fluorine.
| Technique | Detection Limit (ppm) | Key Applications | Limitations |
|---|---|---|---|
| ISE | 0.1–10 | Aqueous samples | Interference from complex matrices |
| ICP-MS | 0.001–0.1 | Trace analysis | Requires sample digestion |
| XRF | 10–100 | Solid-phase analysis | Low sensitivity for F |
Advanced: How can researchers resolve contradictions in reported fluoride release kinetics from this compound in aqueous systems?
Methodological Answer:
Conflicting data often arise from variations in experimental conditions (pH, temperature, ionic strength). To address this:
Systematic Review: Compile existing studies and stratify data by experimental parameters (e.g., pH 2–4 vs. pH >7) .
Controlled Replication: Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M NaCl) to isolate variables.
Mechanistic Modeling: Use kinetic models (e.g., pseudo-first-order or shrinking-core models) to differentiate surface dissolution vs. bulk diffusion mechanisms. Reference computational tools like COMSOL or PHREEQC for predictive simulations .
Critical Appraisal: Apply frameworks (e.g., GRADE criteria) to assess study quality and bias in original data .
Advanced: What strategies are effective for studying the electronic structure and reactivity of this compound using computational chemistry?
Methodological Answer:
- Density Functional Theory (DFT): Optimize CuF₂ crystal structures using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Cu). Calculate bandgap energies and electron density maps to predict redox behavior .
- Molecular Dynamics (MD): Simulate solvation dynamics in water or organic solvents to study hydrolysis pathways.
- Validation: Cross-reference computational results with experimental XRD and X-ray photoelectron spectroscopy (XPS) data to confirm accuracy.
Basic: How should researchers mitigate the hygroscopic nature of this compound during experimental handling?
Methodological Answer:
- Storage: Keep CuF₂ in desiccators with anhydrous calcium sulfate or under inert gas (N₂/Ar).
- In Situ Synthesis: Prepare CuF₂ immediately before use to minimize moisture exposure.
- Characterization Post-Exposure: Use TGA to quantify absorbed water and adjust stoichiometric calculations accordingly .
Advanced: What methodologies are suitable for probing the mechanistic role of this compound in catalytic or electrochemical systems?
Methodological Answer:
- In Situ Spectroscopy: Employ Raman or FTIR spectroscopy during electrochemical cycling to track intermediate species (e.g., CuF₃⁻) .
- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance and correlate with CuF₂’s conductivity.
- Isotopic Labeling: Use ¹⁸O or deuterated solvents to trace oxygen or proton sources in reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
